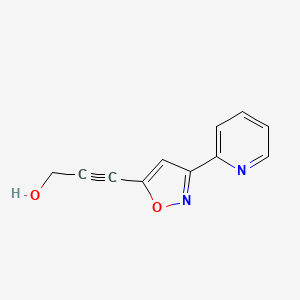
3-(3-(Pyridin-2-yl)isoxazol-5-yl)prop-2-yn-1-ol
Cat. No. B8518657
M. Wt: 200.19 g/mol
InChI Key: XECIPVQMNZVVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06825170B2
Procedure details


A solution of 2-(5-iodo-3-isoxazolyl)pyridine (prepared as described in WO0232919, 1.38 g, 5 mmol) and dichlorobis(triphenylphosphine)palladium(II) (35 mg, 0.05 mmol) in 8 mL triethylamine was degassed with nitrogen. Propargyl alcohol (560 mg, 10 mmol) was added and the mixture was heated at 65° C. for 16 h. The reaction mixture was cooled to room temperature, concentrated to remove the solvent. The residue was diluted with ethyl acetate (100 mL), washed with saturated NaHCO3, water and brine. The organic layer was dried and concentrated. Purification by chromatography (SiO2, 1:1 hexane/ethyl acetate) yielded 220 mg (22%) of the title compound. MS 201 (M+H)+.




Name
Yield
22%
Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[CH:3]=1.[CH2:13]([OH:16])[C:14]#[CH:15]>C(N(CC)CC)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[N:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[C:4]1[CH:3]=[C:2]([C:15]#[C:14][CH2:13][OH:16])[O:6][N:5]=1 |^1:26,45|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.38 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC(=NO1)C1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
35 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
560 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with ethyl acetate (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated NaHCO3, water and brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by chromatography (SiO2, 1:1 hexane/ethyl acetate)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)C1=NOC(=C1)C#CCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 220 mg | |
| YIELD: PERCENTYIELD | 22% | |
| YIELD: CALCULATEDPERCENTYIELD | 22% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
